molecular formula C12H16N2 B2471752 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine CAS No. 1018637-25-6

2-(2,6-dimethyl-1H-indol-3-yl)ethanamine

Cat. No. B2471752
CAS RN: 1018637-25-6
M. Wt: 188.274
InChI Key: CGGWRJCQIZHZKX-UHFFFAOYSA-N
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Description

2-(2,6-dimethyl-1H-indol-3-yl)ethanamine is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The linear formula of this compound is C12H16N2 .


Synthesis Analysis

The synthesis of this compound and its derivatives has been studied . In one study, DPIE derivatives were synthesized by introducing various substituents at the 1, 2, and 3 positions of the indole group in DPIE .


Molecular Structure Analysis

The molecular structure of this compound is complex. The chemical structure of DPIE consists of an indole core in which phenyl groups are attached to N and 2-positions, and the 3-aminoethyl group is connected to the 3-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. It is known to be a solid compound .

Scientific Research Applications

Antibacterial and Antifungal Applications

2-(2,6-dimethyl-1H-indol-3-yl)ethanamine derivatives demonstrate significant antibacterial and antifungal activities. Novel Schiff bases of tryptamine, including derivatives of this compound, have been shown to exhibit substantial antimicrobial activity against a range of bacteria and fungi, highlighting its potential in developing new antimicrobial agents (Rajeswari & Santhi, 2019). Additionally, novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives have shown in vitro antibacterial and antifungal properties against a variety of strains (Kumbhare et al., 2013).

Pharmaceutical Synthesis

These compounds have been utilized in the synthesis of pharmaceuticals, such as almotriptan, an antimigraine agent. The crystal structure of almotriptan and its malate salt, both containing the this compound moiety, have been studied to understand the structure-activity relationships of triptans (Ravikumar et al., 2008).

Catalytic Applications

Derivatives of this compound have been used in catalytic applications, such as in the synthesis of rare-earth metal amido complexes. These complexes, incorporating 2-(1H-indol-3-yl)ethanamine, demonstrate high catalytic activity for the hydrophosphonylation of aldehydes and ketones (Yang et al., 2014).

Anticancer Research

There is ongoing research into the anticancer properties of these compounds. For example, efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, which include this indole structure, has been evaluated for anticancer activity (Kumar et al., 2013).

DNA Interaction Studies

Studies have been conducted on Cu(II) complexes of tridentate ligands containing this indole structure, examining their DNA binding, nuclease activity, and cytotoxicity. These studies are significant in understanding the interaction of such complexes with DNA, which can have implications in medicinal chemistry (Kumar et al., 2012).

properties

IUPAC Name

2-(2,6-dimethyl-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-8-3-4-11-10(5-6-13)9(2)14-12(11)7-8/h3-4,7,14H,5-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGWRJCQIZHZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2)C)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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